

Physicochemical Properties of D-Allose-¹³C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-Allose-13C

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This technical guide provides a comprehensive overview of the physicochemical properties of D-Allose and its ¹³C isotopically labeled counterpart, D-Allose-¹³C. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering D-Allose-¹³C in their studies. The guide details the fundamental properties, experimental protocols for their determination, and the biological context of D-Allose's mechanism of action.

Core Physicochemical Properties

D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that has garnered significant interest for its potential therapeutic applications[1][2][3]. It is a white, odorless, crystalline solid[4]. The incorporation of a ¹³C isotope into the D-Allose molecule is a critical tool for metabolic flux analysis and other tracer studies in drug development and biomedical research. The primary difference between D-Allose and D-Allose-¹³C lies in their molecular weights, with negligible effects on other bulk physicochemical properties such as solubility and appearance.

The following tables summarize the key quantitative data for D-Allose and its common ¹³C-labeled variants.

Table 1: Physicochemical Properties of D-Allose

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₂ O ₆	[5]
Molecular Weight	180.16 g/mol	[5]
Melting Point	148-150 °C	[4]
Appearance	White crystalline powder	
Solubility	Soluble in water, insoluble in alcohol	[4]

Table 2: Physicochemical Properties of D-Allose-¹³C Variants

Isotopic Label	Chemical Formula	Molecular Weight (g/mol)	Source(s)
D-Allose-1- ¹³ C	¹³ CC ₅ H ₁₂ O ₆	181.15	[6]
D-Allose-3- ¹³ C	C ₅ ¹³ CH ₁₂ O ₆	181.15	[7]
D-Allose- ¹³ C ₆ (Uniformly Labeled)	¹³ C ₆ H ₁₂ O ₆	186.06	

Experimental Protocols

Accurate determination of physicochemical properties is essential for the effective application of D-Allose-¹³C in research. The following sections detail standardized methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

- **Sample Preparation:** The D-Allose-¹³C sample must be completely dry and finely powdered. Grind a small amount of the sample using a mortar and pestle.
- **Capillary Tube Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus.
- **Heating:** Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- **Observation:** Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point. For substances that decompose, like sugars, sealing the capillary tube can help to obtain a more accurate reading[8].

Determination of Solubility

The solubility of D-Allose-¹³C in various solvents can be determined using several methods.

Principle: A saturated solution of the compound is prepared at a specific temperature, and the concentration of the dissolved solute is then measured.

Procedure (Gravimetric Method):

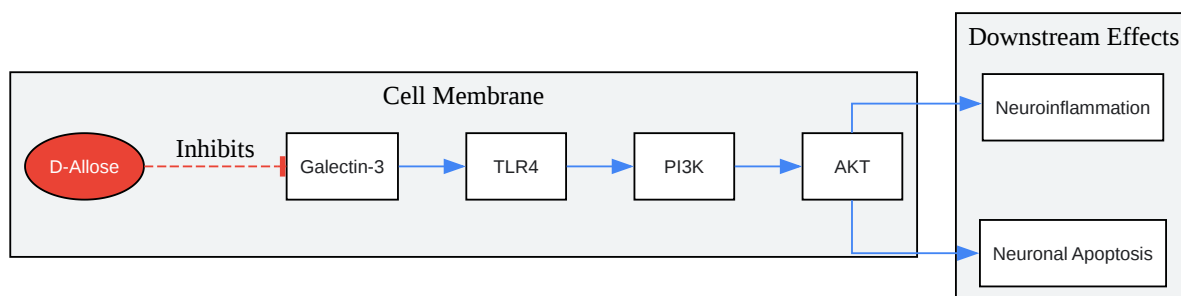
- **Solution Preparation:** Add an excess amount of D-Allose-¹³C to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- **Separation:** Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
- **Solvent Evaporation:** Evaporate the solvent from the extracted supernatant completely.

- **Mass Determination:** Weigh the remaining solid residue. The solubility can then be calculated in g/L or mol/L.

Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or colorimetric methods can be used to determine the concentration of the dissolved sugar in the saturated solution[9].

Biological Activity and Signaling Pathway

D-Allose has demonstrated significant biological activity, including neuroprotective and anti-inflammatory effects. Research has shown that D-Allose can inhibit the Galectin-3 (Gal-3) / Toll-like Receptor 4 (TLR4) / Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling pathway[10][11]. This inhibition mitigates neuroinflammation and neuronal apoptosis, highlighting its therapeutic potential.



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D-Allose inhibits the Gal-3/TLR4/PI3K/AKT signaling pathway.

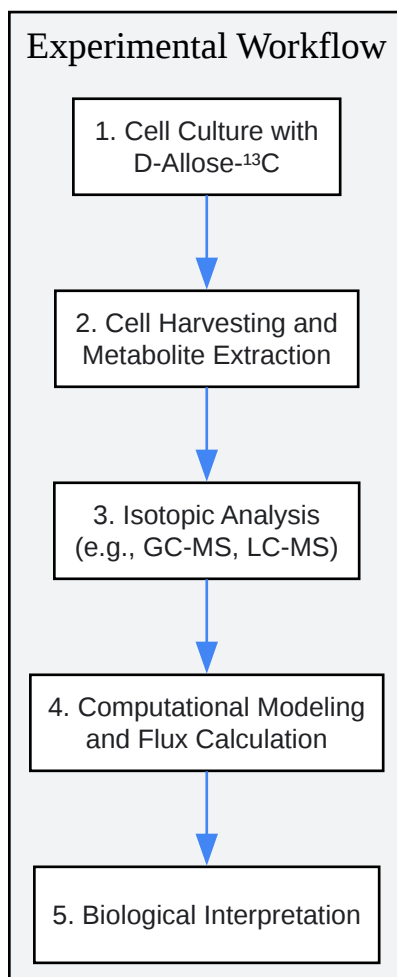
Experimental Workflow: ¹³C Metabolic Flux Analysis

D-Allose-¹³C is an invaluable tracer for ¹³C-based metabolic flux analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic reaction rates.

Principle: Cells are cultured with a ¹³C-labeled substrate, such as D-Allose-¹³C. The distribution of the ¹³C label throughout the metabolic network is then measured in various metabolites. This

labeling pattern provides information about the relative activities of different metabolic pathways.

The general workflow for a ^{13}C -MFA experiment is as follows:



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A generalized workflow for ^{13}C metabolic flux analysis.

Procedure Overview:

- Cell Culture: Cells are grown in a defined medium where the primary carbon source is replaced with D-Allose- ^{13}C .

- **Metabolite Extraction:** After a period of growth, metabolites are extracted from the cells. For analysis of amino acids, proteins are first hydrolyzed.
- **Isotopic Analysis:** The isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Computational Modeling:** The experimental labeling data is used as input for computational models that calculate the intracellular metabolic fluxes.
- **Biological Interpretation:** The calculated flux map provides insights into the cellular metabolism under the specific experimental conditions.

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